

# Quinine hemisulfate synthesis and purification methods

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# Synthesis of Quinine Hemisulfate from Natural Sources

While the total chemical synthesis of quinine has been a landmark achievement in organic chemistry, it is not economically viable for industrial production.[2][4] The primary and most practical method for producing quinine is through extraction from the bark of the Cinchona tree, followed by conversion to its hemisulfate salt.[2][3][5]

## **Extraction of Quinine from Cinchona Bark**

A common industrial method involves the extraction of total alkaloids from the bark, followed by the selective isolation of quinine. A process outlined for preparing quinine sulfate from peruvian bark provides a representative workflow.[6]

### Key Stages:

- Alkalinization: The pulverized Cinchona bark is first moistened with an alkaline solution, such
  as a calcium hydroxide saturated aqueous solution followed by a sodium hydroxide solution.
  This step is crucial for liberating the free alkaloids from their salt complexes within the plant
  material.[6]
- Solvent Extraction: The treated bark is then extracted with a suitable organic solvent. Ethanol is often chosen due to its efficiency, safety, and relatively low cost.[6] The extraction process dissolves the liberated alkaloids, including quinine, from the solid plant matrix.



- Acidic Dissolution and Decolorization: The crude extract is concentrated, and the resulting
  residue is dissolved in a dilute acid, typically sulfuric acid, to form the alkaloid salts.[6] This
  acidic solution is then treated with activated carbon to remove pigments and other colored
  impurities.[6]
- Crystallization: The pH of the decolorized solution is carefully adjusted to approximately 6-7 using an alkaline solution like ammonia or sodium hydroxide.[6] This adjustment reduces the solubility of quinine sulfate, causing it to precipitate out of the solution. The mixture is allowed to stand to ensure complete crystallization.[6]
- Isolation: The crystallized quinine sulfate is then isolated by filtration.

This process can achieve a purity of over 99.0% and a yield of more than 3.0% from the bark. [6]

### **Purification Methods**

To meet pharmacopeial standards, the crude **quinine hemisulfate** must undergo rigorous purification to remove impurities, which may include other Cinchona alkaloids like dihydroquinine, as well as residual solvents and insoluble matter.[7][8]

## Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The crude quinine sulfate can be dissolved in a suitable solvent system (e.g., an acidic aqueous solution) at an elevated temperature and then allowed to cool slowly. The pure crystals will form, leaving impurities behind in the mother liquor.

### **Chloroform-Ethanol Wash**

A specific test for purity involves assessing chloroform-ethanol insoluble substances. This test also serves as a purification step. The sample is warmed with a mixture of chloroform and absolute ethanol (typically in a 2:1 ratio).[7][9] Insoluble impurities are then removed by filtration, and the purified compound is recovered after drying.[7][9]

## **Chromatographic Methods**



High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of quinine sulfate. Analytical HPLC methods are used to quantify the purity and identify related substances, such as dihydroquinine.[8] Preparative HPLC can be employed for separating quinine from its closely related impurities on a larger scale.

# **Quantitative Data**

The following tables summarize key quantitative data related to **quinine hemisulfate**.

Table 1: Physicochemical Properties of Quinine Hemisulfate

Property	Value	Source(s)	
Molecular Formula	C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> · 0.5H <sub>2</sub> O <sub>4</sub> S · H <sub>2</sub> O [10][11][12]		
Molecular Weight	391.47 g/mol	[10][11][12]	
Appearance	White or almost white, crystalline powder	[1]	
Melting Point	~225 °C (decomposes)	[10][11]	
Solubility	H <sub>2</sub> O: 1.2 mg/mL (slightly soluble)	[11]	
Ethanol: 8 mg/mL	[11]		
pH (1% suspension)	5.7 - 6.6	[7]	

Table 2: Purity and Yield Specifications



Parameter	Specification/Value	Source(s)
Assay (HPLC)	≥90% to ≥99.0%	[10][11][13]
Assay (Anhydrous basis)	98.0% to 102.0%	[1]
Yield (from Cinchona bark)	> 3.0%	[6]
Dihydroquinine Sulfate	Not more than 10%	[7]
Chloroform-ethanol insoluble substances	Not more than 0.1%	[7]
Sulfated Ash	Not more than 0.05%	[7]

Table 3: Analytical Method Parameters

Method	Parameter	Value	Source(s)
HPLC Analysis	Column	Cogent Phenyl Hydride™, 4µm, 100Å	[8]
Mobile Phase	A: DI Water / 0.1% TFA; B: Acetonitrile / 0.1% TFA	[8]	
Detection	UV @ 235nm	[8]	-
Fluorescence Spectroscopy	Excitation Wavelengths	250 nm and 350 nm	[14]
Emission Wavelength	450 nm (in dilute acidic solution)	[14]	
Quantum Yield	0.546 (in 0.5 M H <sub>2</sub> SO <sub>4</sub> )	[15]	-

# Experimental Protocols Protocol for Quinine Sulfate Preparation from Cinchona Bark



This protocol is adapted from a patented industrial process.[6]

- Preparation: Grind Cinchona bark into a fine powder.
- Alkalinization: Moisten the powdered bark with a 10%-30% (by weight of raw material)
  calcium hydroxide saturated aqueous solution. Mix thoroughly. Add a 3%-15% g/ml sodium
  hydroxide solution (30%-80% by weight of raw material). Mix and let stand at room
  temperature for 15 hours.
- Extraction: Extract the alkalinized bark with ethanol.
- Concentration: Concentrate the resulting ethanolic solution to obtain a crude extract.
- Acidification & Decolorization: Dissolve the crude extract in a 2% sulfuric acid solution. Add activated carbon (approx. 1% by weight of the acid solution) and heat to 90°C, stirring for 20 minutes.
- Filtration: Filter the hot solution to remove the activated carbon.
- Crystallization: Cool the filtrate and adjust the pH to 6 with an ammonia solution. Let the solution stand at room temperature for 24 hours to allow for the precipitation of quinine sulfate crystals.
- Isolation and Washing: Filter the mixture to collect the crystals. Wash the precipitate with a suitable amount of water.
- Drying: Dry the isolated bright quinine sulfate crystals.

# Protocol for Determining Chloroform-Ethanol Insoluble Substances

This protocol is based on pharmacopeial methods.[7][9]

- Sample Preparation: Accurately weigh 2.0 g of the quinine sulfate sample.
- Dissolution: Place the sample in a flask and add 15 mL of a mixture of chloroform and absolute ethanol (2:1 v/v).

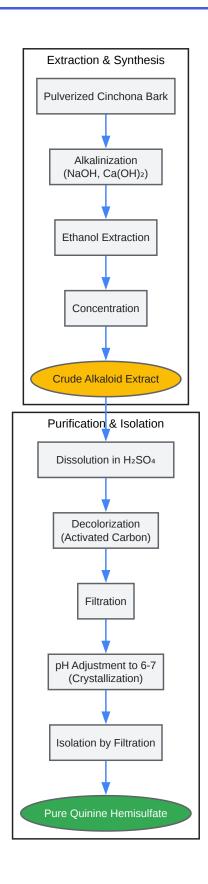


- Heating: Warm the mixture at 50°C for 10 minutes.
- Filtration: Filter the solution through a pre-weighed, tared sintered-glass filter.
- Washing: Wash the filter with 10 mL portions of the chloroform-ethanol mixture.
- Drying: Dry the filter at 105°C for 1 hour.
- Weighing: Cool the filter in a desiccator and weigh it. The mass of the residue should not be more than 0.1% of the initial sample weight.

### **Visualizations**

The following diagrams illustrate the key workflows described in this guide.

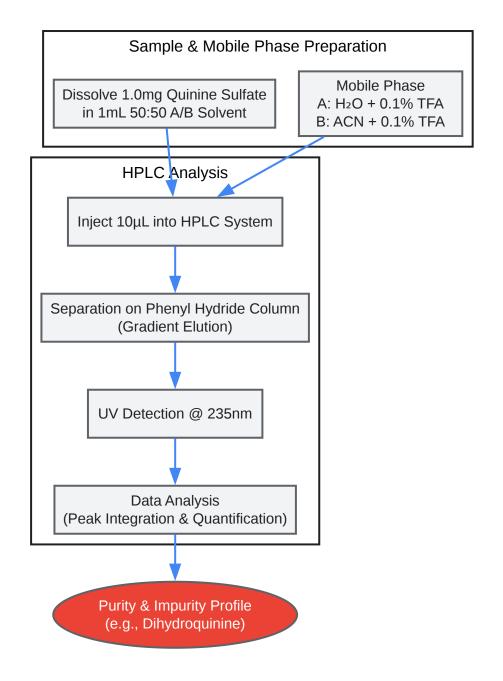




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Workflow for the extraction and synthesis of **Quinine Hemisulfate**.





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General workflow for HPLC analysis of Quinine Hemisulfate.

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